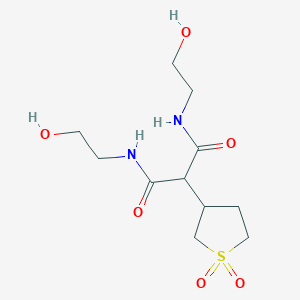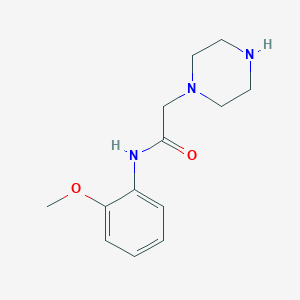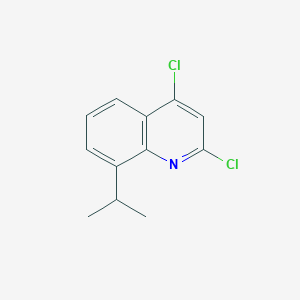![molecular formula C11H12ClF3N2 B15112918 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B15112918.png)
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 3-position and a piperidine ring bearing a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups.
Scientific Research Applications
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential analgesic properties and its ability to interact with opioid receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s interactions with biological targets make it a valuable tool in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets, such as opioid receptors. The compound may exert its effects by binding to these receptors and modulating their activity, leading to analgesic effects . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a similar structure and potential analgesic properties.
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
Uniqueness
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, trifluoromethyl group, and piperidine ring makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12ClF3N2 |
|---|---|
Molecular Weight |
264.67 g/mol |
IUPAC Name |
3-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-7-16-4-1-10(9)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
NKYUGJFVPHQEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112863.png)
![2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B15112870.png)

![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112883.png)
![Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112896.png)
![2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15112901.png)

![4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112919.png)
![3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B15112929.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15112943.png)

![2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide](/img/structure/B15112963.png)
